molecular formula C17H16Cl2N2O3S B6524229 N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 392251-68-2

N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No. B6524229
CAS RN: 392251-68-2
M. Wt: 399.3 g/mol
InChI Key: JLNFFKGVYJQRLK-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, also known as 2,3-DCPA, is a synthetic organosulfur compound with a broad range of applications in scientific research. It is a colorless solid that is insoluble in water and has a low melting point. 2,3-DCPA has been studied for its potential as an inhibitor of enzymes, as a substrate for research in metabolic pathways, and as a tool for investigating the effects of environmental pollutants.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 and cytochrome P450, which are involved in inflammation and drug metabolism, respectively. It has also been used as a substrate for research in metabolic pathways, such as the glucuronidation and sulfation of drugs. Additionally, this compound has been used as a tool for investigating the effects of environmental pollutants, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs).

Mechanism of Action

N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is an inhibitor of enzymes, such as cyclooxygenase-2 and cytochrome P450. It works by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It is also a substrate for research in metabolic pathways, such as glucuronidation and sulfation. It binds to the enzyme responsible for the reaction and is converted into the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in inflammation and drug metabolism. It has also been shown to inhibit the activity of enzymes involved in the glucuronidation and sulfation of drugs. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis method is straightforward. Additionally, it is soluble in organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to its use. It is not soluble in water, and its low melting point makes it difficult to use in experiments that require high temperatures.

Future Directions

There are several possible future directions for N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide research. One potential area of research is to explore its potential as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, its potential as a tool for investigating the effects of environmental pollutants, such as PCBs and PCDDs, should be investigated further. Furthermore, its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases should be explored. Finally, its safety profile should be studied in order to ensure its safe use in laboratory experiments.

Synthesis Methods

N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be synthesized from the reaction of 3-chloro-4-hydroxybenzoic acid and pyrrolidine-1-sulfonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by recrystallization. The yield of the reaction is typically high, up to 95%.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-14-4-3-5-15(16(14)19)20-17(22)12-6-8-13(9-7-12)25(23,24)21-10-1-2-11-21/h3-9H,1-2,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNFFKGVYJQRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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